

TSPAN14 Antibody: Application Notes and Protocols for Western Blot and IHC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TC-SP 14

Cat. No.: B582637

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These application notes provide detailed protocols and supporting data for the use of TSPAN14 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC). TSPAN14, a member of the tetraspanin superfamily, is an integral membrane protein involved in the regulation of the metalloprotease ADAM10, which plays a crucial role in the Notch signaling pathway.

Data Presentation

TSPAN14 Antibody Specifications

Feature	Specification	Reference
Aliases	DC-TM4F2, TM4SF14, Tspan-14	[1]
Molecular Weight	Approx. 30 kDa	[2]
Subcellular Localization	Cell membrane, vesicles	[3] [4]
Function	Regulates maturation and trafficking of ADAM10, positively regulates Notch signaling.	[5] [6]

TSPAN14 RNA Expression Profile

Tissue	Expression Level
Esophagus	High
Lung	High
Placenta	High
Adrenal Gland	Medium
Uterus	Medium
Ovary	Medium
Brain	Low

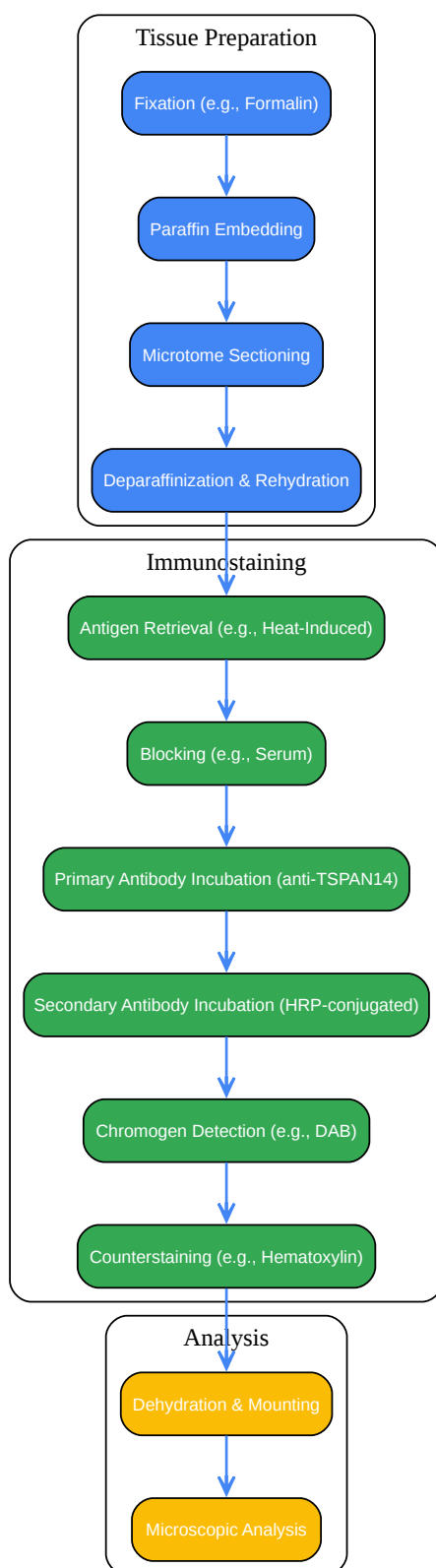
This table is a summary of RNA expression data from various sources and may not directly correlate with protein expression levels.

Mandatory Visualizations



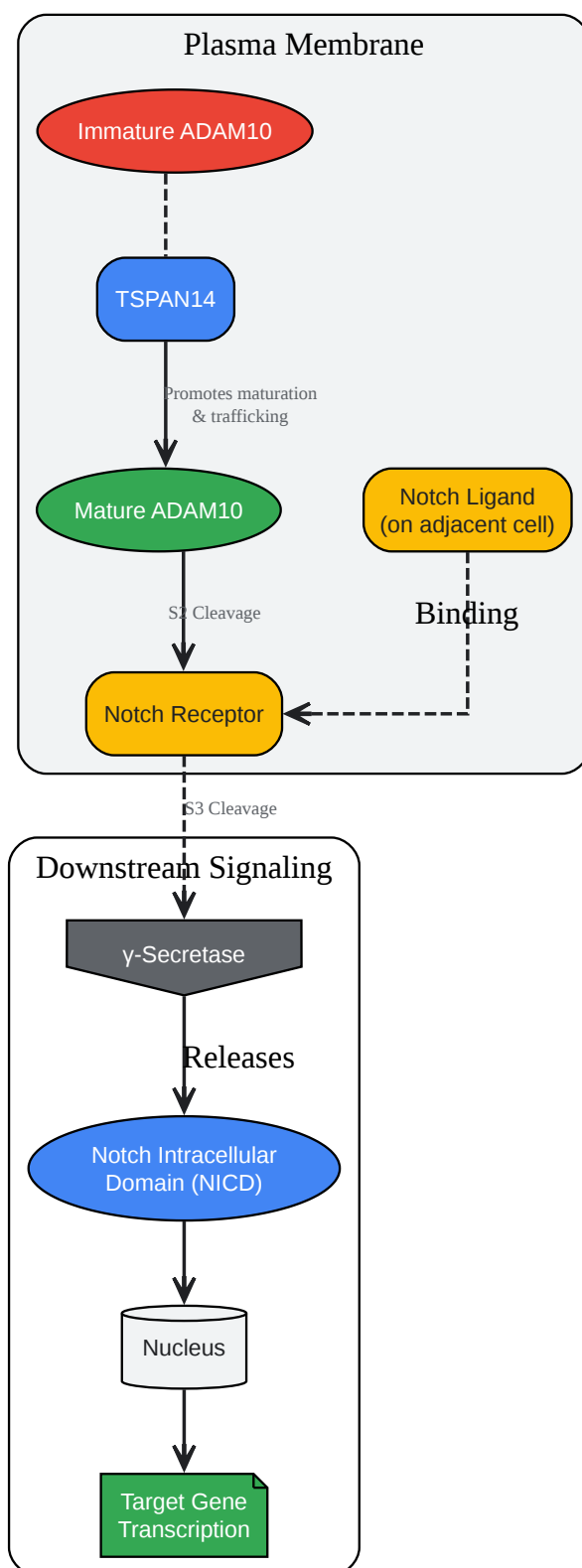
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Caption: Western Blotting experimental workflow.



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Caption: Immunohistochemistry experimental workflow.



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Caption: TSPAN14-mediated ADAM10 regulation of Notch signaling.

Experimental Protocols

Western Blot Protocol

This protocol provides a general guideline for detecting TSPAN14 in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and sample types.

- Sample Preparation:** a. For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors. b. For tissues, homogenize in RIPA buffer on ice. c. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay. e. Mix protein lysates with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE and Protein Transfer:** a. Load 20-40 µg of protein per well onto a 10-12% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer apparatus.
- Immunodetection:** a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a TSPAN14 primary antibody (e.g., rabbit polyclonal) at a dilution of 1:500 - 1:2000 in blocking buffer overnight at 4°C with gentle agitation.^[1] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:2000 - 1:10000 in blocking buffer for 1 hour at room temperature.^[7] e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Positive Controls: A549 or SH-SY5Y cell lysates; mouse lung, uterus, or ovary lysates.^{[1][7]}

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is for the detection of TSPAN14 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Tissue Preparation: a. Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water. b. Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
2. Immunostaining: a. Wash sections with PBS. b. Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes. c. Wash with PBS. d. Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature. e. Incubate sections with the TSPAN14 primary antibody at a dilution of 1:50 - 1:200 in blocking buffer overnight at 4°C.[8] f. Wash sections three times with PBS. g. Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, according to the manufacturer's instructions. h. Develop the signal with a DAB chromogen substrate, and monitor under a microscope. i. Counterstain with hematoxylin.
3. Mounting and Visualization: a. Dehydrate sections through a graded series of ethanol and clear in xylene. b. Mount with a permanent mounting medium and coverslip. c. Visualize under a light microscope.

Positive Controls: Human adrenal gland or placenta tissue.[8]

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- To cite this document: BenchChem. [TSPAN14 Antibody: Application Notes and Protocols for Western Blot and IHC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582637#tspan14-antibody-for-western-blot-and-ihc]

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